1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane
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Overview
Description
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane is an organic compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylamine with 1,4-dibromobutane under basic conditions to form the intermediate 1-(2-methoxyphenyl)-4-bromobutane. This intermediate is then reacted with methylamine to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different ring structure.
1-(2-Methoxyphenyl)-4-methylpiperazine: Similar structure with a different ring size and substitution pattern.
1-(2-Methoxyphenyl)-2-methyl-1,4-diazepane: Similar structure with a different position of the methyl group.
Uniqueness: 1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H20N2O/c1-11-7-9-15(10-8-14-11)12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 |
InChI Key |
LLRXTHCYGIMTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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